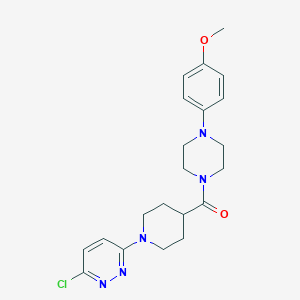
(1-(6-Chloropyridazin-3-yl)piperidin-4-yl)(4-(4-methoxyphenyl)piperazin-1-yl)methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
El compuesto (1-(6-Cloropiridazin-3-il)piperidin-4-il)(4-(4-metoxifenil)piperazin-1-il)metanona es una molécula orgánica compleja que presenta una combinación de unidades de piridazina, piperidina y piperazina
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis de (1-(6-Cloropiridazin-3-il)piperidin-4-il)(4-(4-metoxifenil)piperazin-1-il)metanona generalmente implica reacciones orgánicas de varios pasos. Una ruta sintética común incluye:
Formación del anillo de piridazina: Comenzando con un precursor de piridazina clorado, el anillo de piridazina se sintetiza mediante una serie de reacciones de sustitución nucleófila.
Acoplamiento de piperidina y piperazina: Los anillos de piperidina y piperazina se introducen mediante reacciones de sustitución nucleófila, a menudo utilizando reactivos como piperidina y 4-metoxifenilpiperazina.
Formación de metanona: El paso final involucra la formación del grupo metanona, típicamente a través de una reacción de condensación con un compuesto carbonílico adecuado.
Métodos de producción industrial
La producción industrial de este compuesto puede involucrar rutas sintéticas similares pero optimizadas para la producción a gran escala. Esto incluye el uso de reactores de flujo continuo, la selección de alta productividad para las condiciones de reacción y el uso de catalizadores para mejorar el rendimiento y reducir los tiempos de reacción.
Análisis De Reacciones Químicas
Tipos de reacciones
(1-(6-Cloropiridazin-3-il)piperidin-4-il)(4-(4-metoxifenil)piperazin-1-il)metanona: sufre diversas reacciones químicas, que incluyen:
Oxidación: El compuesto se puede oxidar usando agentes oxidantes como permanganato de potasio o peróxido de hidrógeno, lo que lleva a la formación de óxidos correspondientes.
Reducción: Las reacciones de reducción se pueden llevar a cabo usando agentes reductores como hidruro de litio y aluminio o borohidruro de sodio, lo que resulta en la formación de derivados reducidos.
Sustitución: El compuesto puede sufrir reacciones de sustitución nucleófila, particularmente en la unidad de cloropiridazina, utilizando nucleófilos como aminas o tioles.
Reactivos y condiciones comunes
Agentes oxidantes: Permanganato de potasio, peróxido de hidrógeno.
Agentes reductores: Hidruro de litio y aluminio, borohidruro de sodio.
Nucleófilos: Aminas, tioles.
Productos principales formados
Productos de oxidación: Óxidos correspondientes del compuesto original.
Productos de reducción: Derivados reducidos con grupos funcionales alterados.
Productos de sustitución: Compuestos con grupos sustituidos en la unidad de cloropiridazina.
Aplicaciones Científicas De Investigación
(1-(6-Cloropiridazin-3-il)piperidin-4-il)(4-(4-metoxifenil)piperazin-1-il)metanona: tiene varias aplicaciones de investigación científica:
Química: Utilizado como bloque de construcción en la síntesis de moléculas orgánicas más complejas.
Biología: Estudiado por sus interacciones con varios objetivos biológicos, incluidas enzimas y receptores.
Medicina: Investigado por sus posibles efectos terapéuticos, particularmente en el tratamiento de trastornos neurológicos y cáncer.
Industria: Utilizado en el desarrollo de nuevos materiales y como catalizador en ciertas reacciones químicas.
Mecanismo De Acción
El mecanismo de acción de (1-(6-Cloropiridazin-3-il)piperidin-4-il)(4-(4-metoxifenil)piperazin-1-il)metanona involucra su interacción con objetivos moleculares específicos, como enzimas y receptores. El compuesto puede inhibir o activar estos objetivos, lo que lleva a varios efectos biológicos. Las vías exactas involucradas dependen de la aplicación y el objetivo específicos.
Comparación Con Compuestos Similares
Compuestos similares
(1-(6-Cloropiridazin-3-il)piperidin-4-il)(4-(4-metoxifenil)piperazin-1-il)metanona: se puede comparar con otros compuestos que tienen características estructurales similares, como:
Unicidad
La unicidad de (1-(6-Cloropiridazin-3-il)piperidin-4-il)(4-(4-metoxifenil)piperazin-1-il)metanona radica en su combinación específica de grupos funcionales y su potencial para diversas actividades biológicas. La presencia del grupo metoxi en el anillo fenilo puede conferir propiedades farmacológicas únicas en comparación con compuestos similares con diferentes sustituyentes.
Propiedades
Fórmula molecular |
C21H26ClN5O2 |
|---|---|
Peso molecular |
415.9 g/mol |
Nombre IUPAC |
[1-(6-chloropyridazin-3-yl)piperidin-4-yl]-[4-(4-methoxyphenyl)piperazin-1-yl]methanone |
InChI |
InChI=1S/C21H26ClN5O2/c1-29-18-4-2-17(3-5-18)25-12-14-27(15-13-25)21(28)16-8-10-26(11-9-16)20-7-6-19(22)23-24-20/h2-7,16H,8-15H2,1H3 |
Clave InChI |
FYDSUMOKJJCSIH-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC=C(C=C1)N2CCN(CC2)C(=O)C3CCN(CC3)C4=NN=C(C=C4)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-(1,3-Benzothiazol-2-ylcarbamoyl)-7-oxabicyclo[2.2.1]hept-5-ene-2-carboxylic acid](/img/structure/B10979475.png)
![ethyl 2-[({[5-(3-methoxyphenyl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)amino]-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B10979476.png)
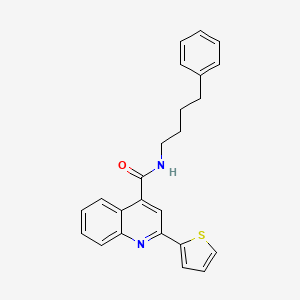
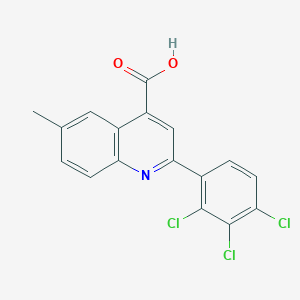
![N-(2-methoxyphenyl)-N~2~-methyl-N~2~-[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]glycinamide](/img/structure/B10979484.png)
![2-(1H-benzimidazol-2-ylsulfanyl)-N-[4-(2,4-dichlorophenyl)-1,3-thiazol-2-yl]acetamide](/img/structure/B10979486.png)
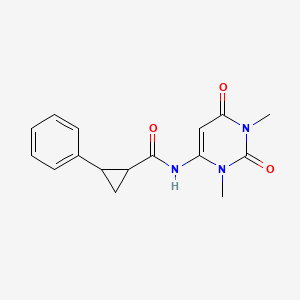
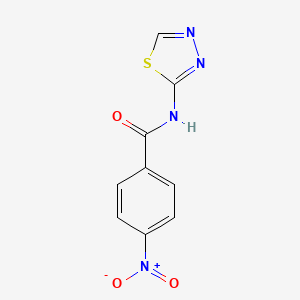
![Butyl 4-{[(4-nitrophenyl)sulfonyl]amino}benzoate](/img/structure/B10979511.png)
![N-[2-(4-methoxyphenyl)ethyl]-2-[6-oxo-3-(4-phenylpiperazin-1-yl)pyridazin-1(6H)-yl]acetamide](/img/structure/B10979533.png)
![6-[(3-Carbamoylthiophen-2-yl)carbamoyl]cyclohex-3-ene-1-carboxylic acid](/img/structure/B10979542.png)
![N-(4-chlorobenzyl)-2-({4-ethyl-5-[2-(4-methylphenyl)cyclopropyl]-4H-1,2,4-triazol-3-yl}sulfanyl)acetamide](/img/structure/B10979544.png)
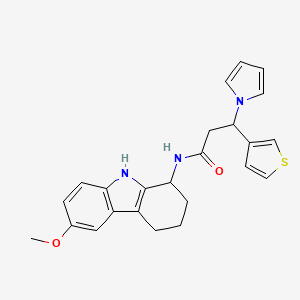
![N-[2-(5-chloro-1H-indol-3-yl)ethyl]-3-(7-methoxy-1H-indol-1-yl)propanamide](/img/structure/B10979554.png)
